molecular formula C4H9N5 B1213028 3-Amino-5-(2-aminoethyl)-1H-1,2,4-triazole CAS No. 56436-29-4

3-Amino-5-(2-aminoethyl)-1H-1,2,4-triazole

Cat. No. B1213028
CAS RN: 56436-29-4
M. Wt: 127.15 g/mol
InChI Key: GNNXUWBCKBBJHF-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of 1,2,4-triazole derivatives, including those similar to 3-Amino-5-(2-aminoethyl)-1H-1,2,4-triazole, has been explored through various methodologies. For instance, a protocol based on the ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides has been developed to give a protected version of this triazole amino acid, highlighting the potential for creating biologically active compounds based on the triazole scaffold beyond the Dimroth rearrangement (Ferrini et al., 2015). Additionally, efficient syntheses of 1,5-disubstituted 3-amino-1H-1,2,4-triazoles have been achieved via Negishi coupling, showcasing the versatility and functionalization possibilities of the 1,2,4-triazole core (Shen et al., 2015).

Molecular Structure Analysis The molecular structure of triazole compounds has been determined using various techniques, including X-ray diffraction. For example, the structure of 4-amino-3-(p-chlorophenyl)-5-(p-methoxybenzyl)-4H-1,2,4- triazole has been elucidated, revealing significant dihedral angles between the triazole ring and phenyl rings, and highlighting the presence of intermolecular hydrogen bonding, forming a two-dimensional network of molecules (Șahin et al., 2011).

Chemical Reactions and Properties The chemical reactivity of C-amino-1,2,4-triazoles towards electrophiles has been studied, showing that the global nucleophilicity of 3-amino- and 3,5-diamino-1H-1,2,4-triazoles is higher than that of 5-amino-1H-1,2,4-triazoles. This reactivity pattern provides insights into the selective synthesis of 1,4-disubstituted 3-amino- and 3,5-diamino-1,2,4-triazoles, contributing to the understanding of their chemical properties (Chernyshev et al., 2015).

Physical Properties Analysis The solid-phase synthesis of 3-amino-1,2,4-triazoles has been described, allowing for the preparation of these compounds with good yields and purities. This method provides a straightforward approach to obtaining 3-amino-1,2,4-triazoles, which can be further utilized in various applications, indicating their physical and chemical stability (Yu et al., 2003).

Chemical Properties Analysis The chemical properties of 3-amino-1,2,4-triazole derivatives, including potential anticancer activity, have been evaluated. Two series of compounds with the 3-amino-1,2,4-triazole scaffold were synthesized and tested, revealing the core's efficiency and the beneficial effect of a 3-bromophenylamino moiety in position 3 of the triazole for anticancer activity. This research underscores the 1,2,4-triazole's importance as a versatile scaffold in medicinal chemistry (Grytsai et al., 2020).

Scientific Research Applications

Synthesis and Industrial Applications

3-Amino-5-(2-aminoethyl)-1H-1,2,4-triazole serves as a foundational raw material in the fine organic synthesis industry. Its derivatives are extensively employed across various sectors, including agriculture, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their utility extends to analytical reagents, flotation reagents, heat-resistant polymers, fluorescent products, and ionic liquids, showcasing their versatility in applied sciences, biotechnology, energy, and chemistry. The synthesis and applications of these derivatives highlight their significance in both agricultural and medical products, such as insecticides, fungicides, plant growth regulators, and antimicrobial and cardiological drugs (Nazarov et al., 2021).

Drug Discovery and Medicinal Chemistry

The structure of 3-Amino-5-(2-aminoethyl)-1H-1,2,4-triazole and its derivatives plays a crucial role in drug discovery, exhibiting a wide range of biological activities. These compounds have been the focus of patent reviews and studies highlighting their importance in developing new therapeutic agents. Novel synthesis strategies and the exploration of their potential in treating various diseases emphasize the ongoing interest in triazole derivatives as promising drug candidates (Ferreira et al., 2013).

Chemical Reactivity and Synthesis Techniques

Research on 1,2,4-triazole derivatives, including 3-amino variants, has unveiled novel chemical reactivity and synthesis techniques, expanding the scope of their applications. Studies highlight their antioxidative and antiradical activities, offering insights into their biochemical interactions and potential therapeutic uses. The development of new synthesis methods and the analysis of their physico-chemical properties have broadened their applicability in various scientific and industrial fields (Kaplaushenko, 2019).

Pharmacological Significance and Therapeutic Potential

The pharmacological significance of 1,2,4-triazole-containing scaffolds, including 3-amino variants, underscores their therapeutic potential. These scaffolds are present in pharmaceuticals targeting cancer, microbial infections, and other diseases. Recent strategies for synthesizing these scaffolds have encouraged further research to discover new drug candidates, reflecting their critical role in modern medicinal chemistry (Nasri et al., 2021).

Environmental and Material Science Applications

In addition to medical and pharmaceutical applications, 3-Amino-5-(2-aminoethyl)-1H-1,2,4-triazole derivatives have found relevance in environmental and material sciences. Their roles as corrosion inhibitors and components in the development of proton-conducting membranes for fuel cells demonstrate their utility beyond biological activities. These applications indicate the broad potential of triazole derivatives in enhancing the performance and efficiency of materials and technologies in various sectors (Hrimla et al., 2021).

Safety And Hazards

The compound’s safety profile would be assessed, including its toxicity, potential hazards, and any precautions that need to be taken when handling it.


Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, applications, or investigations into its mechanism of action.


properties

IUPAC Name

5-(2-aminoethyl)-1H-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N5/c5-2-1-3-7-4(6)9-8-3/h1-2,5H2,(H3,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNNXUWBCKBBJHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C1=NC(=NN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70204992
Record name Iem 759
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70204992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-(2-aminoethyl)-1H-1,2,4-triazole

CAS RN

56436-29-4
Record name 3-(Beta-aminoethyl)-5-amino-1,2,4-triazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056436294
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iem 759
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70204992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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